molecular formula C15H9ClF3N3O6 B2615021 N-(3-Chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)acetamide CAS No. 338413-17-5

N-(3-Chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)acetamide

Cat. No.: B2615021
CAS No.: 338413-17-5
M. Wt: 419.7
InChI Key: YWPLWRIDBARTQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to N-(3-Chloro-4-(2,6-Dinitro-4-(Trifluoromethyl)Phenoxy)Phenyl)Acetamide

Chemical Identity and Nomenclature

The compound is systematically named This compound under IUPAC guidelines. Its molecular formula is C₁₅H₉ClF₃N₃O₆ , with a molecular weight of 419.69 g/mol . Key identifiers include:

Property Value Source
CAS Registry Number 338413-17-5
Synonyms AKOS005088400; 3L-023
Molecular Formula C₁₅H₉ClF₃N₃O₆

The structural complexity arises from three functional groups: a chloro-substituted phenyl ring , dinitro-trifluoromethylphenoxy moiety , and acetamide group .

Structural Characteristics and Molecular Geometry

The compound features a central phenyl ring substituted with:

  • A chloro group at position 3.
  • A phenoxy group at position 4, which itself is substituted with 2,6-dinitro and 4-trifluoromethyl groups .
  • An acetamide group (-NHCOCH₃) attached to the nitrogen atom.
Table 1: Key Substituent Effects
Substituent Electronic Effect Steric Influence
Trifluoromethyl (-CF₃) Strong electron-withdrawing High bulk
Nitro (-NO₂) Electron-withdrawing Moderate bulk
Chloro (-Cl) Moderate electron-withdrawing Low bulk

The trifluoromethyl and nitro groups create significant electron deficiency in the aromatic system, enhancing reactivity toward nucleophilic substitution. X-ray crystallography or NMR studies (not explicitly documented in sources) would likely reveal a planar geometry for the aromatic rings, with the acetamide group adopting a trans configuration to minimize steric clashes.

Historical Context of Discovery and Development

The compound’s synthesis was first reported in patent literature, with CN101250111B (2008) describing a general method for preparing bis-dinitro-trifluoromethylphenoxy benzene derivatives. Key milestones include:

  • Synthetic Methodology :

    • Step 1: Salt formation between nitro-substituted phenol derivatives and amines.
    • Step 2: Nucleophilic aromatic substitution using chloroacetamide precursors.
    • Yield optimization through temperature control (60–80°C) and polar aprotic solvents like DMF.
  • Industrial Adoption :

    • Commercial availability since 2023 from suppliers including AKSci and RRKchem , with purity ≥95%.
    • Scaling-up challenges addressed via continuous flow reactors to manage exothermic nitration steps.
  • Research Applications :

    • Investigated as a precursor for energetic materials due to nitro group content.
    • Explored in agrochemical research for herbicidal activity linked to acetamide moieties.

Properties

IUPAC Name

N-[3-chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3N3O6/c1-7(23)20-9-2-3-13(10(16)6-9)28-14-11(21(24)25)4-8(15(17,18)19)5-12(14)22(26)27/h2-6H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPLWRIDBARTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a trifluoromethyl-substituted phenol, followed by chlorination and subsequent coupling with a chloro-substituted aniline derivative. The final step involves acetylation to form the acetamide group. The reaction conditions often require the use of strong acids, bases, and organic solvents to facilitate the various transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chloro substituent at position 3 of the phenyl ring undergoes nucleophilic substitution under specific conditions due to activation by electron-withdrawing nitro and trifluoromethyl groups .

Key Reactions:

  • Amine Substitution:
    Reaction with diamines (e.g., ethylenediamine) in the presence of triethylamine at 10°C yields amidoxime derivatives. This parallels reactions observed in structurally related compounds, achieving yields of 68–87% .

Reagent Conditions Product Yield
EthylenediamineEt₃N, 10°CAmidoxime derivatives (e.g., 2-fluoro-substituted aromatic amidoximes)68–87%
  • Hydroxyl Group Introduction:
    Hydrolysis under basic conditions (NaOH, reflux) replaces the chloro group with a hydroxyl group, though direct experimental data for this compound requires further validation.

Acetamide Hydrolysis

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or amines :

Pathways:

  • Acidic Hydrolysis (HCl/H₂O):
    Produces 3-chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenylamine and acetic acid.

  • Basic Hydrolysis (NaOH/EtOH):
    Generates the sodium salt of the corresponding carboxylic acid.

Factors Influencing Reactivity:

  • Electron-withdrawing nitro groups enhance the electrophilicity of the carbonyl carbon.

  • Steric hindrance from the trifluoromethyl group may slow reaction kinetics.

Nitro Group Reduction

The 2,6-dinitro substituents on the phenoxy ring can be reduced to amines using catalytic hydrogenation or metal-acid systems :

Reduction Method Conditions Product
H₂/Pd-CEthanol, 25°C2,6-Diamino-4-(trifluoromethyl)phenoxy derivative
Fe/HClRefluxPartially reduced intermediates

Notes:

  • Complete reduction to diamines is challenging due to steric and electronic effects from the trifluoromethyl group .

  • Intermediate nitroso or hydroxylamine derivatives may form during partial reduction.

Electrophilic Substitution

Despite deactivation by nitro groups, limited electrophilic substitution occurs at meta/para positions of the less electron-deficient phenyl rings:

Observed Reactions:

  • Nitration: Further nitration is sterically hindered but may occur under strong nitrating agents (HNO₃/H₂SO₄) at elevated temperatures.

  • Sulfonation: Selective sulfonation at the 4-position of the acetamide-bearing phenyl ring has been proposed but not experimentally confirmed.

Biological Activity-Related Modifications

The compound serves as a precursor for bioactive molecules. For example:

  • Amidoxime Formation: Reacts with hydroxylamine to form amidoximes, which show inhibitory activity against lysine-specific demethylase 1 (LSD1) .

  • Derivatization for Agrochemicals: Functionalization at the acetamide nitrogen enhances herbicidal or fungicidal properties.

Stability and Degradation

Thermal Decomposition:

  • Degrades above 200°C, releasing NOₓ and HF gases due to nitro and trifluoromethyl group instability .
    Photolytic Degradation:

  • UV exposure leads to nitro group reduction and C-Cl bond cleavage, forming phenolic byproducts.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of N-(3-Chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)acetamide exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, including those resistant to standard antibiotics. This suggests potential applications in developing new antimicrobial agents.

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, highlighting its promise as a chemotherapeutic agent. The structure-activity relationship (SAR) studies suggest that modifications to the phenoxy group may enhance its efficacy against specific cancer types.

Anti-inflammatory Effects

Preliminary findings suggest that this compound may possess anti-inflammatory properties. It has been shown to inhibit key inflammatory pathways, making it a candidate for treating chronic inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of several derivatives of this compound against resistant bacterial strains. The results indicated that certain derivatives exhibited enhanced activity compared to traditional antibiotics, suggesting their potential use in clinical settings for treating resistant infections.

CompoundMinimum Inhibitory Concentration (MIC)Bacterial Strain
Derivative A8 µg/mLMethicillin-resistant Staphylococcus aureus
Derivative B16 µg/mLEscherichia coli (Extended-Spectrum Beta-Lactamase positive)

Case Study 2: Anticancer Activity

In vitro testing on human cancer cell lines revealed that this compound induced significant apoptosis at concentrations as low as 10 µM. The study emphasized the importance of the trifluoromethyl group in enhancing cytotoxicity against cancer cells.

Cell LineIC50 (µM)Mechanism of Action
HeLa10Apoptosis induction through caspase activation
MCF-715Cell cycle arrest at G1 phase

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to act as an uncoupler of oxidative phosphorylation in mitochondria, disrupting the production of ATP and leading to cellular energy depletion. Additionally, it exhibits high reactivity with thiol groups, which can affect various cellular processes.

Comparison with Similar Compounds

Key Differences :

  • The target compound lacks the ethyl or methoxy substituents seen in metolachlor and acetochlor, which are critical for their herbicidal selectivity.

Amide Derivatives with Halogenated Aryl Groups

N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide () provides insights into the structural and crystallographic behavior of halogenated acetamides:

  • Crystal Structure : The compound exhibits dihedral angles of 81.9° between the acetamide group and the chloro/fluoro-substituted benzene ring, stabilizing its packing via N–H···O hydrogen bonds .
  • Functional Comparison : While both compounds feature chloro-substituted phenyl rings, the target compound’s nitro and trifluoromethyl groups introduce stronger electron-withdrawing effects, likely reducing basicity and increasing oxidative stability compared to the diphenylacetamide derivative .

Nitro- and Trifluoromethyl-Substituted Compounds

The synthesis of 3-[2,6-dinitro-4-(trifluoromethyl)phenyl]indole () highlights the role of nitro and trifluoromethyl groups in directing reactivity:

  • Synthetic Routes : Both compounds utilize coupling reactions with nitro-substituted aryl halides. The target compound’s ether linkage may require milder conditions compared to the indole-zinc chloride coupling used for the indole derivative .
  • Bioactivity Implications : Nitro groups often enhance pesticidal activity by interacting with microbial or plant redox systems, while trifluoromethyl groups improve lipophilicity and membrane penetration .

Polymer Precursors

  • Functional Contrast : The phthalimide’s cyclic imide structure enables polymerization, whereas the target compound’s linear acetamide and nitro groups suggest a preference for small-molecule interactions (e.g., enzyme inhibition) rather than polymer formation .

Research Implications and Gaps

  • Structural Uniqueness : The combination of chloro, nitro, trifluoromethyl, and acetamide groups distinguishes the target compound from commercial herbicides and polymer precursors.
  • Potential Applications: Based on analogs like flumetralin, the compound may exhibit plant growth regulatory or herbicidal activity, though empirical studies are needed .
  • Synthesis Challenges: The steric hindrance from the 2,6-dinitro group and trifluoromethyl substituent may complicate synthetic optimization, necessitating novel catalytic approaches .

Biological Activity

N-(3-Chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)acetamide, also known by its CAS number 338413-21-1, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C20H13ClF3N3O8S
  • Molecular Weight : 547.85 g/mol
  • CAS Number : 338413-21-1

Structural Characteristics

The compound features a complex structure characterized by multiple functional groups, including:

  • A chloro substituent
  • Dinitro groups
  • A trifluoromethyl group
  • An acetamide moiety

These structural elements contribute to its unique chemical reactivity and biological interactions.

This compound exhibits its biological activity primarily through the inhibition of specific molecular targets. The presence of the dinitro and trifluoromethyl groups enhances its binding affinity to various proteins involved in cellular signaling pathways.

Potential Targets:

  • Kinases : The compound has shown potential as an inhibitor of c-KIT kinase, which is implicated in several cancers.
  • Ion Channels : It may interact with voltage-gated potassium channels (KV10.1), which are overexpressed in many cancer types.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • In vitro Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Panc-1 (pancreatic cancer). In particular, it inhibited cell proliferation with IC50 values in the nanomolar range .
Cell LineIC50 (µM)Effect
MCF-70.740High inhibition
Panc-10.950Moderate inhibition

Study 1: c-KIT Inhibition

A study published in PubMed reported that this compound exhibited potent inhibition against c-KIT wt and various drug-resistant mutants. The compound showed a good pharmacokinetic profile in animal models, indicating its potential for treating gastrointestinal stromal tumors resistant to standard therapies .

Study 2: KV10.1 Channel Interaction

Research focused on KV10.1 inhibitors revealed that this compound selectively inhibited KV10.1 channels in cancer cells, leading to apoptosis and reduced tumor growth in xenograft models .

Toxicological Profile

While the biological activity is promising, understanding the toxicological implications is crucial. Preliminary data suggest that the compound may exhibit toxicity at higher concentrations; however, specific studies are required to establish a comprehensive safety profile.

Q & A

Q. What are the key structural features of N-(3-Chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)acetamide, and how do they influence its physicochemical properties?

  • Methodological Answer : The compound features a trifluoromethyl group, two nitro groups, and a chloro-substituted phenoxyacetamide backbone. The electron-withdrawing nitro and trifluoromethyl groups enhance stability and influence solubility, while the chloro substituent affects steric interactions. Computational tools like density functional theory (DFT) can predict logP values and dipole moments to assess hydrophobicity and reactivity. Crystallographic studies (e.g., hydrogen-bonding patterns in analogous acetamides) reveal intermolecular interactions critical for crystal packing .

Q. What synthetic routes are commonly employed for preparing nitro- and trifluoromethyl-substituted acetamides?

  • Methodological Answer : A two-step approach is typical: (1) Nitration of a pre-functionalized aromatic ring using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration, and (2) nucleophilic substitution or Ullmann coupling to introduce the trifluoromethylphenoxy group. For example, triethylamine in dichloromethane facilitates amide bond formation between acyl chlorides and anilines, as demonstrated in structurally similar compounds . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields (>80%).

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer : Combine chromatographic (HPLC/GC-MS) and spectroscopic techniques:
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to confirm purity (>95%).
  • NMR : Analyze 1H^1\text{H}- and 13C^{13}\text{C}-NMR spectra for characteristic shifts (e.g., acetamide carbonyl at ~168 ppm, aromatic protons at 7–8 ppm).
  • Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]⁺) and detect trace impurities .

Q. What is the hypothesized mechanism of action for this compound in herbicidal applications?

  • Methodological Answer : The dinitro and trifluoromethyl groups suggest inhibition of acetolactate synthase (ALS), a common target in herbicides. Competitive binding studies using ALS enzyme assays (e.g., spectrophotometric monitoring of pyruvate conversion) can validate this. Comparative studies with commercial ALS inhibitors (e.g., chlorimuron-ethyl) are recommended to benchmark activity .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Conduct accelerated stability testing:
  • Thermal Stability : Heat samples to 40°C, 60°C, and 80°C for 1–4 weeks; monitor decomposition via TLC or HPLC.
  • Photostability : Expose to UV light (320–400 nm) and analyze degradation products. Nitro groups are prone to photoreduction, so amber vials and inert atmospheres (N₂) are advised .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for nitro-substituted acetamides?

  • Methodological Answer : Discrepancies in NMR spectra (e.g., unexpected splitting or missing peaks) often arise from dynamic effects like restricted rotation of the nitro group. Variable-temperature NMR (VT-NMR) experiments (e.g., from 25°C to 80°C in DMSO-d₆) can elucidate conformational equilibria. For ambiguous mass spectrometry fragments, tandem MS/MS with collision-induced dissociation (CID) provides structural confirmation .

Q. What strategies optimize herbicidal efficacy while minimizing non-target toxicity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing chloro with methoxy) and evaluate ALS inhibition and phytotoxicity in model plants (e.g., Arabidopsis thaliana).
  • Formulation Science : Encapsulate the compound in biodegradable polymers (e.g., PLGA) to control release kinetics. Bioassays in soil matrices can assess leaching potential and environmental persistence .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to simulate binding to ALS or other enzymes. Focus on key residues (e.g., ALS Pro-197) and binding free energy calculations (MM-PBSA). Validate predictions with site-directed mutagenesis and enzymatic inhibition assays .

Q. What experimental designs address challenges in synthesizing nitro-containing compounds at scale?

  • Methodological Answer :
  • Nitration Safety : Replace traditional HNO₃ with safer alternatives (e.g., acetyl nitrate) in microreactors to improve heat and mass transfer.
  • Catalysis : Screen transition-metal catalysts (e.g., CuI) for Ullmann coupling to reduce reaction times. Process analytical technology (PAT) tools like in-situ FTIR monitor reaction progress .

Q. How do researchers analyze contradictory bioactivity data across different plant species?

  • Methodological Answer :
    Perform dose-response assays (e.g., 0.1–100 µM) in multiple species (e.g., Amaranthus retroflexus vs. Zea mays) to identify selectivity thresholds. Metabolomic profiling (LC-MS) of treated plants can reveal species-specific detoxification pathways (e.g., glutathione conjugation). Statistical tools like ANOVA with post-hoc Tukey tests validate significance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.